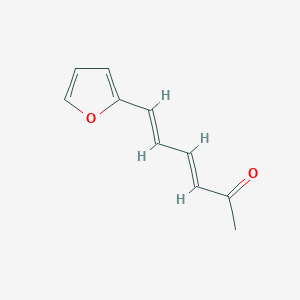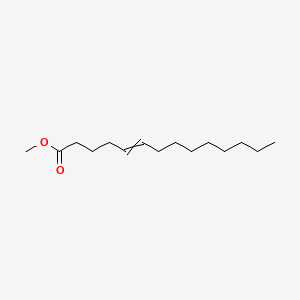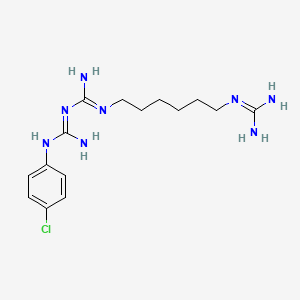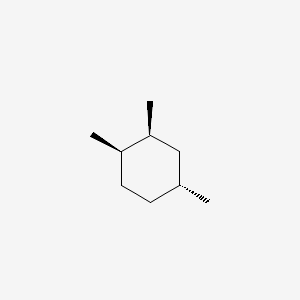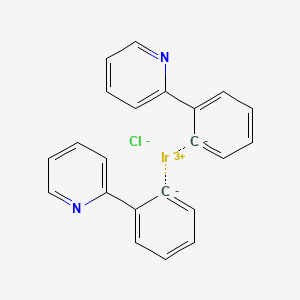
Ertapenem Methyl Ester Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ertapenem Methyl Ester Sodium Salt is a derivative of Ertapenem, a carbapenem antibiotic. This compound is known for its broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria. It is structurally related to beta-lactam antibiotics and is used to treat moderate to severe infections caused by susceptible bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ertapenem Methyl Ester Sodium Salt involves several steps. One common method includes the protection of the carboxyl group of Ertapenem, followed by esterification to form the methyl ester. The protected intermediate is then deprotected to yield the final product . The reaction conditions typically involve the use of organic solvents such as ethyl acetate, alcohol, and isopropyl ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar synthetic routes. The process includes isolation of the monoprotected Ertapenem acid or its monosodium salt, followed by deprotection to obtain the final product . The use of high-performance liquid chromatography (HPLC) is common for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Ertapenem Methyl Ester Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ertapenem Methyl Ester Sodium Salt has several scientific research applications:
Chemistry: Used in the study of carbapenem antibiotics and their derivatives.
Biology: Investigated for its antibacterial properties and interactions with bacterial cells.
Medicine: Used in the development of new antibiotics and treatment of bacterial infections.
Industry: Employed in the production of pharmaceutical formulations and quality control studies
Wirkmechanismus
Ertapenem Methyl Ester Sodium Salt exerts its effects by binding to and inhibiting bacterial penicillin-binding proteins (PBPs). This inhibition disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell wall biosynthesis inhibition and ultimately bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.
Meropenem: Similar to Ertapenem but with different pharmacokinetic properties.
Doripenem: A carbapenem antibiotic with activity against a wide range of bacteria
Uniqueness
Ertapenem Methyl Ester Sodium Salt is unique due to its long-acting nature and stability against dehydropeptidase-I hydrolysis. Unlike Imipenem, it does not require co-administration with cilastatin, making it more convenient for clinical use .
Eigenschaften
CAS-Nummer |
1632985-10-4 |
|---|---|
Molekularformel |
C₂₃H₂₆N₃NaO₇S |
Molekulargewicht |
511.52 |
Synonyme |
3-[[(3S,5S)-5-[[[3-(Ethoxycarbonyl)phenyl]amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Sodium Salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)
